5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide
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Overview
Description
5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide is a synthetic organic compound belonging to the pyridine carboxamide family This compound is characterized by its unique structure, which includes a chloro and cyano group attached to a pyridine ring, along with an ethyl and 2-ethylbutyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material Preparation: The synthesis begins with the preparation of 5-chloro-6-cyanopyridine, which can be obtained through the chlorination of 6-cyanopyridine using thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The 5-chloro-6-cyanopyridine is then subjected to an amidation reaction with N-ethyl-N-(2-ethylbutyl)amine. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl and 2-ethylbutyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Depending on the nucleophile used, products can include various substituted pyridine derivatives.
Reduction: Products can include primary amines or other reduced forms of the cyano group.
Oxidation: Products can include carboxylic acids or other oxidized forms of the ethyl and 2-ethylbutyl groups.
Scientific Research Applications
5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ethyl and 2-ethylbutyl groups can affect the compound’s solubility and membrane permeability, impacting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-cyano-N-methyl-N-(2-ethylbutyl)pyridine-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
5-Chloro-6-cyano-N-ethyl-N-(2-methylbutyl)pyridine-2-carboxamide: Similar structure but with a methyl group on the butyl chain.
5-Chloro-6-cyano-N-ethyl-N-(2-ethylhexyl)pyridine-2-carboxamide: Similar structure but with a longer alkyl chain.
Uniqueness
5-Chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and cyano groups on the pyridine ring, along with the ethyl and 2-ethylbutyl substituents, makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-chloro-6-cyano-N-ethyl-N-(2-ethylbutyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-4-11(5-2)10-19(6-3)15(20)13-8-7-12(16)14(9-17)18-13/h7-8,11H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUQIJPHRNLWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN(CC)C(=O)C1=NC(=C(C=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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